molecular formula C₁₀H₁₃N₅O₄ B014514 2-Aminopurine riboside CAS No. 4546-54-7

2-Aminopurine riboside

Cat. No. B014514
CAS RN: 4546-54-7
M. Wt: 267.24 g/mol
InChI Key: JVOJULURLCZUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopurine riboside is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . It has a molecular formula of C10H13N5O4 .


Synthesis Analysis

The synthesis of 2-Aminopurine riboside involves starting with the thiation of guanosine with phosphorus pentasulfide followed by the reduction with Raney nickel . Another synthetic route involves the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride followed by deprotection of the hydroxyl functions . A robust synthetic path for a 2-aminopurine riboside phosphoramidite has been introduced, starting from inexpensive 6-chloro-2-aminopurine riboside .


Molecular Structure Analysis

The molecular structure of 2-Aminopurine riboside includes a 2-aminopurine base attached to a ribose sugar. In the target compound, the N2 functionality is masked with the N-(di-n-butylamino)methylene group .


Chemical Reactions Analysis

2-Aminopurine riboside reacts rapidly with chloroacetaldehyde (CAA) at room temperature and weakly acidic pH, to give essentially one main product, identified as a linear adduct of CAA (1,N2-etheno-2-aminopurine-N9-β-d-riboside) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Aminopurine riboside is 267.24 g/mol. It has 4 hydrogen bond donors and 8 hydrogen bond acceptors .

Scientific Research Applications

RNA Solid-Phase Synthesis

2-APR is frequently used as a fluorescent nucleobase analog in RNA solid-phase synthesis. It serves as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids. Researchers utilize the fluorescence signal of 2-APR to investigate RNA folding, RNA–ligand binding, and RNA catalytic activity .

Fluorescent Probing of DNA Conformation

As a fluorescent base analogue, 2-APR is widely employed to probe DNA structure and its perturbation by interactions with enzymes and other molecules. This application is crucial for understanding the dynamics of DNA and the mechanisms of DNA-binding proteins .

Enzyme-Substrate Complex Studies

2-APR derivatives are used to form fluorescent complexes with enzymes like purine-nucleoside phosphorylase (PNP). These complexes help in studying the enzyme’s structure and function, providing insights into nucleic acid metabolism and related enzymatic processes .

Investigation of RNA Kissing Complexes

The modified version of 2-APR, 2-aminopurine-2′-O-methyl riboside, is selectively incorporated into RNA stem-loops to form stable loop–loop kissing complexes. These complexes are essential for understanding RNA-RNA interactions and their role in gene regulation .

Nucleic Acid Metabolism Research

2-APR and its derivatives are applied as substrates and inhibitors of purine-nucleoside phosphorylases. This application is significant for exploring the pathways of nucleic acid metabolism and the development of therapeutic agents .

Fluorescent Labeling in Biochemical Assays

2-APR is used as a minimally invasive fluorescent reporter in biochemical assays. Its incorporation into nucleic acids allows for real-time monitoring of biochemical reactions and interactions, facilitating the study of complex biological systems .

Study of Ligand-RNA Interactions

The fluorescence properties of 2-APR make it an ideal tool for investigating ligand-RNA interactions. Researchers can observe changes in fluorescence as ligands bind to RNA, which is pivotal for drug discovery and understanding RNA’s role in cellular processes .

Development of RNA-Based Therapeutics

2-APR’s ability to be incorporated into RNA structures makes it valuable for designing RNA-based therapeutics. Its use in studying RNA folding and interactions aids in the creation of RNA molecules with therapeutic potential .

Mechanism of Action

Target of Action

2-Aminopurine riboside (2APr) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . It is primarily targeted towards nucleic acids, particularly RNA .

Mode of Action

2APr interacts with its targets (RNA) by being incorporated into the RNA during the process of RNA solid-phase synthesis . This incorporation is site-specific and requires appropriately functionalized 2APr riboside building blocks . The fluorescence signal of 2APr is then pursued in response to external stimuli to study the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .

Biochemical Pathways

The biochemical pathways affected by 2APr primarily involve the folding and ligand interactions of RNA . By incorporating 2APr into RNA, researchers can monitor changes in the structure and function of RNA, providing insights into the biochemical pathways that RNA participates in .

Pharmacokinetics

Its photophysical dynamics have been explored in chcl3 following excitation at λpump = 310 nm by means of femtosecond transient vibrational absorption spectroscopy . More research is needed to fully understand the ADME properties of 2APr and their impact on its bioavailability.

Result of Action

The incorporation of 2APr into RNA allows for the study of RNA folding, RNA-ligand binding, and RNA catalytic activity . The fluorescence signal of 2APr responds to external stimuli, providing a readout of these RNA processes . This can lead to a better understanding of RNA structure and function, as well as the biochemical pathways that RNA is involved in .

Action Environment

The action of 2APr is influenced by the environment in which it is used. For instance, the photophysical dynamics of 2APr have been studied in CHCl3 . The fluorescence signal of 2APr can also respond to external stimuli, suggesting that the action, efficacy, and stability of 2APr can be influenced by environmental factors . .

Safety and Hazards

2-Aminopurine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and precautions should be taken to avoid ingestion .

Future Directions

The use of 2-Aminopurine riboside as a fluorescent probe in the investigation of folding and ligand–RNA interactions is a promising area of research . Its site-specific incorporation into RNA is usually achieved by RNA solid-phase synthesis and requires appropriately functionalized Ap riboside building blocks .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOJULURLCZUDE-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopurine riboside

CAS RN

4546-54-7
Record name 2-Aminopurine riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopurine riboside
Reactant of Route 2
2-Aminopurine riboside
Reactant of Route 3
2-Aminopurine riboside
Reactant of Route 4
2-Aminopurine riboside
Reactant of Route 5
2-Aminopurine riboside
Reactant of Route 6
2-Aminopurine riboside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.